

Fmoc-alpha-Me-D-Orn(Boc)-OH: The Structural Architect

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *(R)-Na-Fmoc-NW-Boc-alpha-Methylornithine*

Cat. No.: B8086283

[Get Quote](#)

Executive Summary

Fmoc-alpha-Me-D-Orn(Boc)-OH is a highly specialized, non-proteinogenic amino acid building block used in advanced peptidomimetic design. It combines three critical structural modifications into a single residue:

- Ornithine (Orn) Side Chain: Provides a delta-amino group (shorter than Lysine) for cationic interaction or bio-orthogonal conjugation.
- D-Configuration: Inverts the stereochemistry, conferring resistance to L-specific proteases and altering peptide backbone topology.
- Alpha-Methylation (C

-Me): Introduces a quaternary carbon center, locking the backbone conformation via the Thorpe-Ingold effect and rendering the residue fully resistant to alpha-proton abstraction (racemization).

This guide details the physicochemical profile, synthetic challenges, and application protocols for this residue, designed for researchers requiring precise conformational control and metabolic stability.^{[1][2]}

Part 1: Chemical Profile & Physicochemical Properties

Structural Identity

Unlike standard N-methyl amino acids, alpha-methyl amino acids possess a methyl group at the alpha-carbon (

), replacing the alpha-hydrogen.^{[1][3]} This creates a tetrasubstituted carbon center, significantly restricting rotational freedom (

angles).

Distinction Alert: Do not confuse with Fmoc-N-Me-D-Orn(Boc)-OH.

- Alpha-Me: Methyl is on (Quaternary carbon). Effect: Helix induction, steric lock.
- N-Me: Methyl is on the Amide Nitrogen. Effect: Removes H-bond donor, promotes cis-peptide bonds.

Physicochemical Data Table

Property	Specification
Full Chemical Name	N- -(9-Fluorenylmethoxycarbonyl)- -methyl-D-ornithine(N- -tert-butoxycarbonyl)-OH
Formula	
Molecular Weight	~468.55 g/mol
CAS Number	Derivative/Analogous: 1793105-28-8 (Refers to N-Me isomer often; verify specific C-Me lot with supplier)
Chirality	D-Enantiomer (induces left-handed helical turns in L-peptides)
Side Chain Protection	Boc (Acid labile; removed with TFA)
Alpha-Protection	Fmoc (Base labile; removed with Piperidine)
Solubility	Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.

Part 2: Structural Biology & Pharmacodynamics

The Alpha-Methyl Effect (Thorpe-Ingold)

The introduction of the methyl group at

sterically restricts the backbone.^[1] In the Ramachandran plot, alpha-methyl amino acids are energetically forbidden from adopting extended

-sheet conformations. Instead, they are forced into helical regions.

- L-alpha-Me: Favors Right-Handed

-helix or

-helix.

- D-alpha-Me: Favors Left-Handed

-helix or

-helix.

Application Insight: Inserting Fmoc-alpha-Me-D-Orn(Boc)-OH into an L-peptide sequence acts as a potent "Helix Breaker" for standard alpha-helices or a "Turn Inducer" (specifically

-turns or hairpins), depending on the flanking residues.

Metabolic Stability

The quaternary center provides a dual shield against proteolysis:

- Steric Shielding: The bulky methyl group prevents proteases from accessing the peptide bond.^[3]
- Stereochemical Mismatch: Most mammalian proteases recognize L-stereochemistry. The D-config combined with the alpha-methyl group renders the peptide bond effectively "invisible" to enzymes like trypsin or chymotrypsin.

Part 3: Synthesis & Handling Protocols

The "Difficult Coupling" Paradigm

Coupling a tetrasubstituted amino acid is kinetically slow due to severe steric hindrance at the activation site. Furthermore, coupling the next amino acid onto the N-terminus of an alpha-methyl residue is even harder because the nucleophilic amine is shielded.

Self-Validating Logic:

- Racemization: Unlike standard amino acids, alpha-methyl amino acids cannot racemize during coupling because there is no alpha-proton to extract. Base-catalyzed enolization is impossible. Therefore, you can use stronger bases or higher temperatures without fear of losing chirality.
- Yield: The primary failure mode is incomplete coupling (deletion sequences).

Optimized Solid Phase Peptide Synthesis (SPPS)

Protocol

Reagents

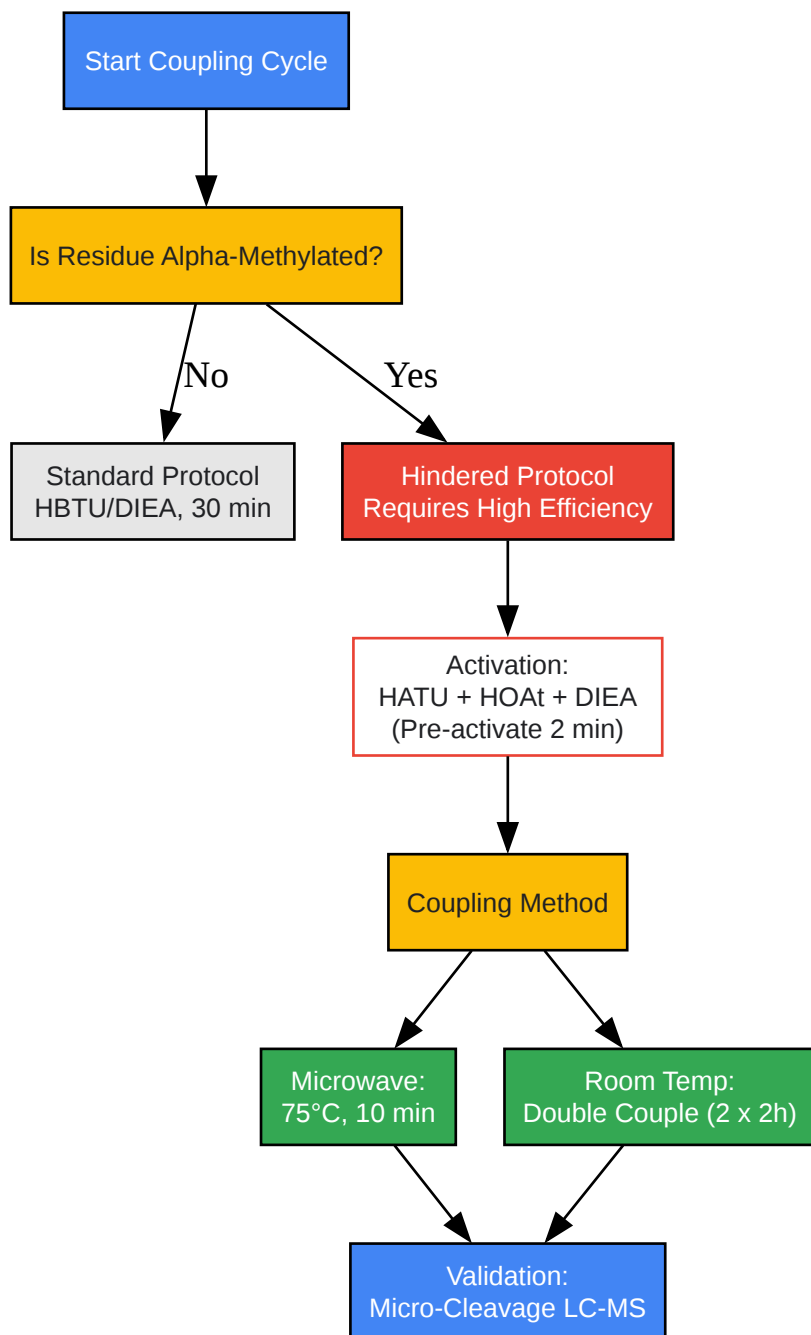
- Coupling Reagent: HATU or PyAOP (preferred over HBTU/PyBOP for hindered couplings).
- Base: HOAt (additive) + DIEA (Collidine is an alternative if basicity is a concern, but less relevant here due to no racemization risk).
- Solvent: DMF (DCM is too poor for hindered kinetics).

Step-by-Step Workflow

- Resin Swelling: Swell resin in DMF for 30 min.
- Fmoc Deprotection (Previous AA): 20% Piperidine/DMF (2 x 10 min). Wash 5x DMF.
- Activation (The Critical Step):
 - Dissolve Fmoc-alpha-Me-D-Orn(Boc)-OH (3.0 eq) in DMF.
 - Add HATU (2.9 eq) and HOAt (3.0 eq).
 - Add DIEA (6.0 eq).^[4]
 - Pre-activation: Allow to react for 2 minutes before adding to resin.
- Coupling:
 - Add mixture to resin.^{[4][5][6][7][8]}
 - Microwave (Recommended): 75°C for 10 minutes.
 - OR Room Temp: Double couple (2 x 2 hours).
- Monitoring (Self-Validation):
 - Kaiser Test: May be weak/inaccurate for the next step (coupling to the alpha-Me amine).

- Chloranil Test: Better for secondary/hindered amines.
- Micro-Cleavage: The gold standard. Cleave a small resin sample with TFA and check via LC-MS. Do not proceed until Mass Spec confirms M+1.

Visualization: Coupling Decision Tree



[Click to download full resolution via product page](#)

Figure 1: Decision tree for coupling sterically hindered alpha-methyl amino acids in SPPS.

Part 4: Applications in Drug Design

Peptidomimetics & Stapling

The Ornithine side chain (

) is a prime target for side-chain-to-side-chain cyclization (stapling).

- Lactam Bridges: React Orn side chain with an Asp/Glu side chain (to).
- Orthogonality: To staple on-resin, the Orn side chain must be protected with Alloc or Mtt (removed selectively), not Boc. If using Fmoc-alpha-Me-D-Orn(Boc)-OH, the Boc group is removed only during final global cleavage, making it suitable for solution-phase modification or simply as a cationic residue in the final peptide.

Antimicrobial Peptides (AMPs)

AMPs often require helical structures to penetrate bacterial membranes. Incorporating alpha-methyl-D-Orn can:

- Stabilize the active helical conformation (-helix).
- Prevent degradation by bacterial proteases.
- Maintain the cationic charge (Ornithine amine) essential for membrane attraction.

References

- PubChem.Fmoc-N-Me-Orn(Boc)-OH Compound Summary (Isomer Reference). National Library of Medicine. Available at: [\[Link\]](#)

- Toniolo, C., et al. Conformation of peptides containing alpha-methylated amino acids.[1] ResearchGate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biomatik.com [biomatik.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chempep.com [chempep.com]
- To cite this document: BenchChem. [Fmoc-alpha-Me-D-Orn(Boc)-OH: The Structural Architect]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8086283/docs#fmoc-alpha-me-d-orn-boc-oh-the-structural-architect\]](https://www.benchchem.com/product/b8086283/docs#fmoc-alpha-me-d-orn-boc-oh-the-structural-architect)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)